TPSA Reduction vs. 5-Hydroxy Analog Predicts Superior Permeability
The target compound exhibits a TPSA of 51.46 Ų, which is 11.00 Ų lower (17.6% relative reduction) than the 5-hydroxy-1,2,4,7-tetramethyl analog (TPSA 62.46 Ų) . In established ADME models, TPSA values below 60 Ų are associated with favorable intestinal absorption, and values below 70 Ų are predictive of blood-brain barrier penetration [1]. The target compound's TPSA falls well within the favorable permeability window, whereas the hydroxy analog's TPSA of 62.46 Ų approaches the upper threshold for oral absorption and exceeds the optimal CNS penetration range [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 51.46 Ų |
| Comparator Or Baseline | 5-Hydroxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid: 62.46 Ų |
| Quantified Difference | ΔTPSA = -11.00 Ų (-17.6% relative to comparator) |
| Conditions | Computed TPSA values from supplier-certified product datasheets (Leyan). TPSA calculated via standard fragment-based method. |
Why This Matters
A lower TPSA predicts superior passive membrane permeability and potential CNS access, making the methoxy compound preferable for cell-based assays and programs targeting intracellular or CNS receptors.
- [1] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. TPSA < 60-70 Ų associated with BBB penetration; TPSA < 140 Ų associated with oral absorption. View Source
